

Comparative Analysis of CP-640186 Hydrochloride: An Acetyl-CoA Carboxylase Inhibitor

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Compound of Interest

Compound Name: CP-640186 hydrochloride

Cat. No.: B1669549

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CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] As a non-selective inhibitor, it targets both ACC1, the lipogenic tissue isozyme, and ACC2, the oxidative tissue isozyme.[3][4] This dual inhibition leads to a decrease in fatty acid synthesis and a stimulation of fatty acid oxidation, making it a valuable tool for research in metabolic diseases.[1][4] This guide provides a comparative overview of **CP-640186 hydrochloride**'s performance against other ACC inhibitors, supported by experimental data.

Quantitative Performance Data

The efficacy of **CP-640186 hydrochloride** has been demonstrated in various in vitro and in vivo models. The following tables summarize its key performance metrics in comparison to other known ACC inhibitors.

In Vitro Potency and Efficacy



Compound	Target(s)	IC50	EC50	Cell Line/Tissue	Effect
CP-640186	rat liver ACC1	53 nM[1][2][3] [5][6]	Inhibition of ACC1	_	
rat skeletal muscle ACC2	61 nM[1][2][3] [5][6]	Inhibition of ACC2			
human recombinant ACC	0.41 μΜ	HEK293	Inhibition of human ACC		
57 nM[1][5]	C2C12 cells	Stimulation of palmitate acid oxidation		_	
1.3 μM[1][5]	Isolated rat epitrochlearis muscle	Stimulation of palmitate acid oxidation			
0.62 μM[1][5]	HepG2 cells	Inhibition of fatty acid synthesis	_		
1.8 μM[1][5]	HepG2 cells	Inhibition of triglyceride synthesis			
Firsocostat (ND-630)	human ACC1	2.1 nM[7]	Inhibition of ACC1	_	
human ACC2	6.1 nM[7]	Inhibition of ACC2			
PF-05175157	rat ACC1	23.5 nM[7]	Inhibition of ACC1	_	
human ACC1	27.0 nM[7]	Inhibition of ACC1		_	
A-908292	human ACC2	23 nM[8]	Selective inhibition of		



			ACC2
Haloxyfop	corn seedling chloroplast ACC	0.5 μΜ[8]	Inhibition of ACC
CP-610431	ACC1 & ACC2	~50 nM[3][4]	Inhibition of ACC1 and ACC2
1.6 μM[3][4]	HepG2 cells	Inhibition of fatty acid synthesis	
1.8 μM[3][4]	HepG2 cells	Inhibition of triglyceride synthesis	

In Vivo Efficacy and Pharmacokinetics



Compound	Animal Model	ED50	Route	Effect
CP-640186	Rats	13 mg/kg[7][9]	Oral	Inhibition of fatty acid synthesis
CD1 Mice	11 mg/kg[7][9]	Oral	Inhibition of fatty acid synthesis	
ob/ob Mice	4 mg/kg[7][9]	Oral	Inhibition of fatty acid synthesis	
Rats	~30 mg/kg[4][7]	Oral	Stimulation of whole-body fatty acid oxidation	
Rats	55 mg/kg (hepatic)[3][4]	Oral	Lowered malonyl-CoA	_
Rats	6 mg/kg (soleus muscle)[3][4]	Oral	Lowered malonyl-CoA	
Rats	15 mg/kg (quadriceps muscle)[3][4]	Oral	Lowered malonyl-CoA	
Rats	8 mg/kg (cardiac muscle)[3][4]	Oral	Lowered malonyl-CoA	-

Compound	Animal Model	T1/2	Bioavailabil ity	Cmax	Tmax
CP-640186	Male Sprague- Dawley Rats	1.5 h[1][3]	39%[1][3]	345 ng/mL[1] [3]	1.0 h[1][3]
CP-640186	ob/ob Mice	1.1 h[1][3]	50%[1][3]	2177 ng/mL[1][3]	0.25 h[1][3]

Experimental Protocols



Detailed methodologies are crucial for the replication and validation of experimental findings.

ACC Inhibition Assay

This assay quantifies the inhibitory activity of a compound against ACC enzymes.

- Enzyme Source: Recombinant human or rat ACC1 and ACC2 are expressed and purified.
- Reaction Mixture: The assay is typically performed in a buffer containing ATP, acetyl-CoA, and bicarbonate.
- Inhibitor Addition: The test compound (e.g., CP-640186) is added at varying concentrations.
- Reaction Initiation and Termination: The reaction is initiated by adding the enzyme and incubated at a controlled temperature. The reaction is then stopped, often by the addition of an acid.
- Detection: The amount of malonyl-CoA produced is quantified, commonly using a method linked to NADPH consumption, which can be measured spectrophotometrically.
- Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition by CP-640186 has been shown to be reversible, uncompetitive with respect to ATP, and non-competitive with respect to bicarbonate and acetyl-CoA.[3][4]

Fatty Acid Synthesis Assay in Cultured Cells (e.g., HepG2)

This assay measures the rate of de novo fatty acid synthesis in cells.

- Cell Culture: HepG2 cells are cultured in a suitable medium until they reach the desired confluency.
- Treatment: Cells are treated with various concentrations of the inhibitor (e.g., CP-640186) for a specified period.
- Radiolabeling: A radiolabeled precursor, such as [14C]acetate, is added to the medium.



- Lipid Extraction: After incubation, cells are harvested, and total lipids are extracted using a solvent system like chloroform:methanol.
- Quantification: The radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
- Data Analysis: The rate of fatty acid synthesis is determined, and EC50 values are calculated.

Fatty Acid Oxidation Assay in Cultured Cells (e.g., C2C12 myotubes)

This assay determines the rate at which cells oxidize fatty acids.

- Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes.
- Treatment: Differentiated myotubes are treated with the test compound.
- Radiolabeling: A radiolabeled fatty acid, such as [3H]palmitate, is added to the culture medium.
- Measurement of Radiolabeled Water: During fatty acid oxidation, the radiolabel is released in the form of tritiated water (3H2O). The amount of 3H2O produced is quantified.
- Data Analysis: The rate of fatty acid oxidation is calculated, and EC50 values are determined.

In Vivo Pharmacokinetic and Efficacy Studies

These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the compound and its therapeutic effect in animal models.

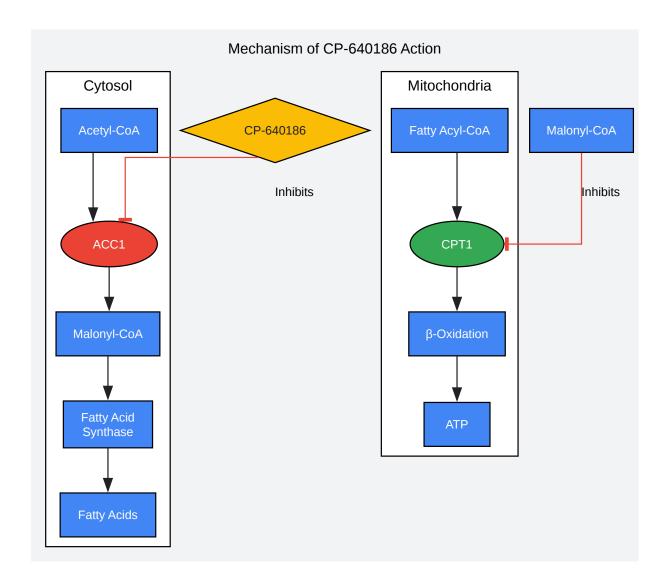
- Animal Models: Male Sprague-Dawley rats or ob/ob mice are commonly used.[1][3]
- Compound Administration: CP-640186 hydrochloride is administered via oral gavage or intravenous injection.[1]



- Pharmacokinetics: Blood samples are collected at various time points post-administration.
 Plasma concentrations of the compound are determined using methods like LC-MS/MS to calculate parameters such as half-life, bioavailability, Cmax, and Tmax.[1][3]
- Efficacy: For efficacy studies, after a period of treatment, tissues (e.g., liver, muscle) are collected to measure malonyl-CoA levels or whole-body fatty acid oxidation is assessed. ED50 values are then calculated based on the dose-response relationship.[3][4]

Visualizing the Mechanism and Workflow

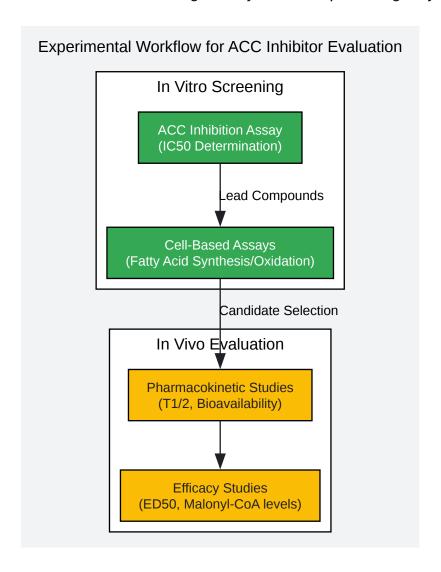
Diagrams can effectively illustrate complex biological pathways and experimental processes.





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Caption: CP-640186 inhibits ACC1, reducing Malonyl-CoA and promoting fatty acid oxidation.



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Caption: A typical workflow for evaluating the efficacy of ACC inhibitors.

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